ethyl 3-(2-methoxyethyl)-1-[(2E)-4-methyl-2-penten-1-yl]-3-piperidinecarboxylate
Overview
Description
Ethyl 3-(2-methoxyethyl)-1-[(2E)-4-methyl-2-penten-1-yl]-3-piperidinecarboxylate is a chemical compound that has been studied extensively in scientific research. This compound is commonly referred to as Mepivacaine, which is a local anesthetic that is used in medical procedures.
Mechanism of Action
Mepivacaine works by blocking nerve impulses that are responsible for transmitting pain signals. It does this by inhibiting the influx of sodium ions into nerve cells, which prevents the depolarization of the cell membrane and the subsequent transmission of pain signals.
Biochemical and Physiological Effects:
Mepivacaine has been shown to have a low toxicity profile and is generally well-tolerated by patients. It has a rapid onset of action and a relatively short duration of effect. Mepivacaine is metabolized in the liver and excreted in the urine.
Advantages and Limitations for Lab Experiments
Mepivacaine has several advantages for use in laboratory experiments. It is a well-established anesthetic agent with a known mechanism of action. It is also relatively inexpensive and readily available. However, Mepivacaine has limitations in laboratory experiments due to its short duration of effect and potential for systemic toxicity.
Future Directions
There are several future directions for research on Mepivacaine. One area of interest is the development of new formulations of Mepivacaine that have a longer duration of effect. Another area of research is the investigation of the potential use of Mepivacaine in the treatment of chronic pain conditions. Additionally, there is interest in exploring the potential use of Mepivacaine in combination with other drugs to enhance its anesthetic properties.
Scientific Research Applications
Mepivacaine has been widely studied in scientific research for its anesthetic properties. It is commonly used in medical procedures such as dental work, minor surgeries, and labor and delivery. Mepivacaine is also used in veterinary medicine for the same purposes.
Properties
IUPAC Name |
ethyl 3-(2-methoxyethyl)-1-[(E)-4-methylpent-2-enyl]piperidine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NO3/c1-5-21-16(19)17(10-13-20-4)9-7-12-18(14-17)11-6-8-15(2)3/h6,8,15H,5,7,9-14H2,1-4H3/b8-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJKUTXXNMJBAM-SOFGYWHQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)CC=CC(C)C)CCOC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1(CCCN(C1)C/C=C/C(C)C)CCOC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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